molecular formula C12H11F3N2O3 B1365998 N-[4-cyano-3-(trifluoromethyl)phenyl]-2,3-dihydroxy-2-methylpropanamide

N-[4-cyano-3-(trifluoromethyl)phenyl]-2,3-dihydroxy-2-methylpropanamide

Cat. No.: B1365998
M. Wt: 288.22 g/mol
InChI Key: IIBBSRFFFOOJBY-UHFFFAOYSA-N
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Description

N-[4-cyano-3-(trifluoromethyl)phenyl]-2,3-dihydroxy-2-methylpropanamide is a useful research compound. Its molecular formula is C12H11F3N2O3 and its molecular weight is 288.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H11F3N2O3

Molecular Weight

288.22 g/mol

IUPAC Name

N-[4-cyano-3-(trifluoromethyl)phenyl]-2,3-dihydroxy-2-methylpropanamide

InChI

InChI=1S/C12H11F3N2O3/c1-11(20,6-18)10(19)17-8-3-2-7(5-16)9(4-8)12(13,14)15/h2-4,18,20H,6H2,1H3,(H,17,19)

InChI Key

IIBBSRFFFOOJBY-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(C(=O)NC1=CC(=C(C=C1)C#N)C(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a 50 ml flask, equipped with a magnetic stirrer, 0.50 g of the compound (7) in 1.8 ml of tert-butyl alcohol was added to a mixture of 0.301 g of N-methylmorpholine-N-oxide (═NMO) (monohydrate) and 16 mg of osmium tetroxide in 15 ml of a water/acetone mixture (5:2). The reaction mixture was stirred at room temperature overnight. The conversion was ˜60%. Another 0.30 g of NMO (monohydrate) and 16 mg of osmium tetroxide were added and the reaction was followed with HPLC. Stirring was continued for 3.5 hours. The reaction was worked-up by addition of a slurry of 1.0 g NaHSO3 and 1.0 g of Celite in 40 ml of water. The Celite was removed by filtration, and the filtrate was neutralised to pH 7.0 with 1N aqueous H2SO4, and the acetone was removed at reduced pressure. The remaining solution was set to pH 2.0 with 1N aqueous H2SO4 and was extracted with 3×35 ml of ethyl acetate. The combined organic layers were washed with 35 ml of brine, dried (Na2SO4) and concentrated at reduced pressure. The crude product was purified by column chromatography (Merck 60 SiO2, eluens ethyl acetate) to give the purified (5C) as a slightly coloured oil, which solidified (off-white solid) after a few days. Isolated yield: 0.400 gram (70.5%). 1H-NMR confirmed the structure.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.301 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
solvent
Reaction Step One
Quantity
16 mg
Type
catalyst
Reaction Step One
Name
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
16 mg
Type
catalyst
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 44 g (0.236 mol) of 4-cyano-3-trifluoromethyl-aniline in 880 ml of dichloromethane 90 ml of triethylamine was added and the reaction mixture was cooled to −15° C. 64 ml (0.49 mol) of 4-chloro-carbonyl-4-methyl-1,3,2-dioxathiolane-2-one was added dropwise at this temperature. The reaction mixture was stirred at 0° C. for 3 h, then extracted with 500 ml of 10% hydrochloric acid solution, the organic layer was dried over sodium sulfate and concentrated under diminished pressure. The residue was dissolved in 1 l of tetrahydrofuran and 440 ml of 10% sodium hydroxide solution was added at 10° C. with cooling. The mixture was stirred for 30 min, then the pH was adjusted to 2 by adding 88 ml of concentrated hydrochloric acid and the solution was evaporated to a volume of 100 ml. The residue was dissolved in 260 ml of ethyl acetate, treated with charcoal, filtered and 520 ml of petroleum ether was added to the filtrate. The precipitated crystals were filtered off and dried at 60° C. in vacuum. The compounds below were synthesized analogously, using the same quantity of the starting material:
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
880 mL
Type
solvent
Reaction Step One
Name
4-chloro-carbonyl-4-methyl-1,3,2-dioxathiolane-2-one
Quantity
64 mL
Type
reactant
Reaction Step Two

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